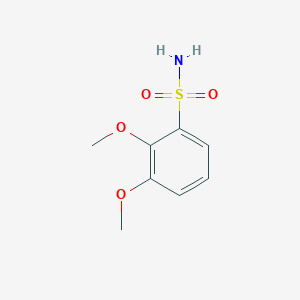
2,3-Dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxybenzene-1-sulfonamide is an organic compound characterized by the presence of two methoxy groups and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethoxyaniline. One common method includes the reaction of 2,3-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. For instance, the reaction of 2,3-dimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions can produce 2,3-dimethoxybenzene-1-sulfonamide .
化学反応の分析
Types of Reactions: 2,3-Dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy groups to form corresponding quinones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives.
Oxidation: Produces quinones.
科学的研究の応用
2,3-Dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its sulfonamide functionality.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
作用機序
The mechanism of action of 2,3-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
類似化合物との比較
- 2,4-Dimethoxybenzene-1-sulfonamide
- 2,5-Dimethoxybenzene-1-sulfonamide
- 2,6-Dimethoxybenzene-1-sulfonamide
Comparison: 2,3-Dimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different electrophilic substitution patterns and enzyme inhibition profiles .
特性
分子式 |
C8H11NO4S |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
2,3-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChIキー |
GGGHDYNGHFBELC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


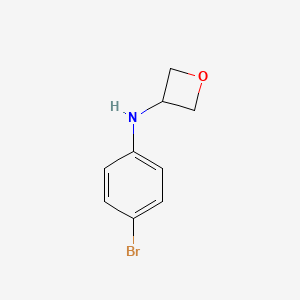
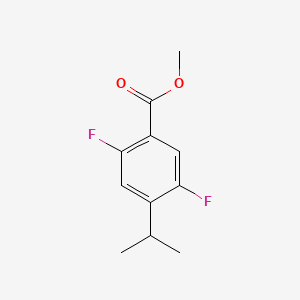
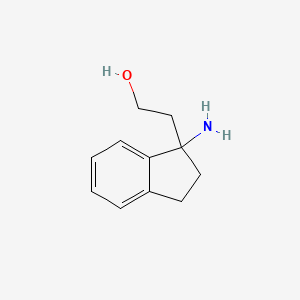
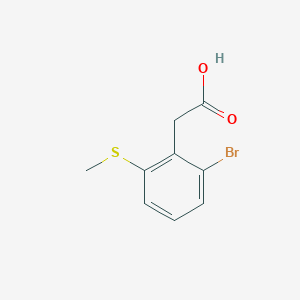

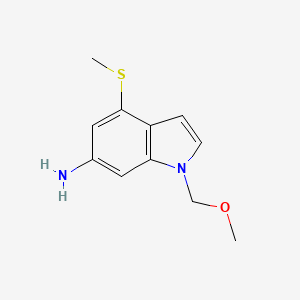

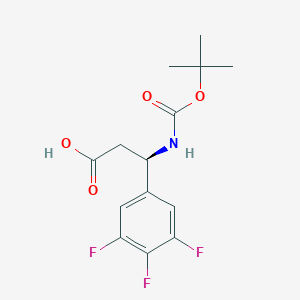
![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
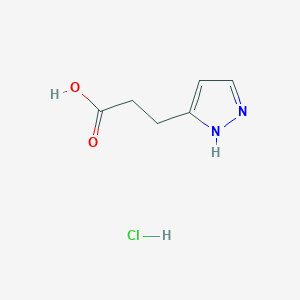
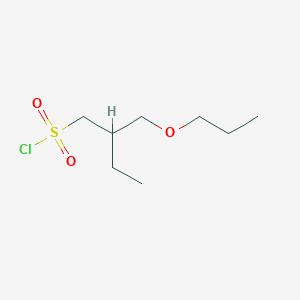


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
